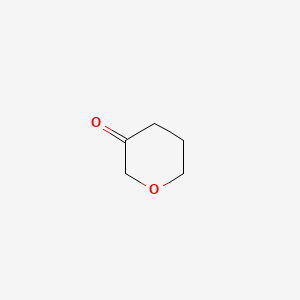

Dihydro-2H-pyran-3(4H)-one

Übersicht

Beschreibung

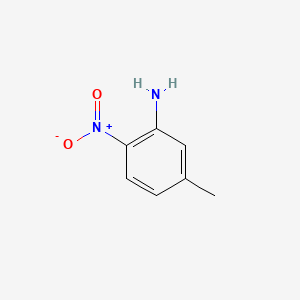

Dihydro-2H-pyran-3(4H)-one, also known as 3,4-Dihydro-2H-pyran, is a chemical compound with the formula C5H8O . It is a clear colorless liquid with an ethereal odor . It is widely used as a hydroxyl-protecting reagent in organic synthesis .

Synthesis Analysis

The synthesis of Dihydro-2H-pyran-3(4H)-one involves several steps. One method involves the olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by first and second-generation Grubbs’ catalysts .Molecular Structure Analysis

The molecular structure of Dihydro-2H-pyran-3(4H)-one is available as a 2D Mol file or as a computed 3D SD file . The molecule has a twisted conformation in the neutral state and a half-bent conformation in the cationic state .Chemical Reactions Analysis

Ethers, such as Dihydro-2H-pyran-3(4H)-one, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents .Physical And Chemical Properties Analysis

Dihydro-2H-pyran-3(4H)-one is less dense than water, and its vapors are heavier than air . It has a boiling point of 359.7 K and an adiabatic ionization energy of 8.3355 ± 0.0005 eV .Wissenschaftliche Forschungsanwendungen

Hydroxyl-Protecting Reagent

Dihydro-2H-pyran-3(4H)-one: is widely used as a hydroxyl-protecting reagent in organic synthesis . It is particularly valuable for protecting alcohols by converting them into tetrahydropyranyl ethers, which can be easily deprotected under acidic conditions. This application is crucial for multi-step synthetic procedures where selective deprotection is required.

Intermediate in Synthetic Chemistry

This compound acts as an intermediate in the synthesis of various complex molecules . Its reactivity allows it to participate in a range of chemical transformations, making it a versatile building block for the construction of more complex structures in medicinal chemistry and material science.

Polymer Industry Applications

Dihydro-2H-pyran-3(4H)-one: is involved in polymerization reactions, either alone or with unsaturated compounds . Its incorporation into polymers can impart desirable properties such as flexibility, chemical resistance, and durability, which are essential for industrial applications.

Preparation of Bicyclic Compounds

The compound is employed in the preparation of bicyclic compounds, including epoxide-fused structures . These bicyclic frameworks are found in numerous natural products and pharmaceuticals, highlighting the importance of Dihydro-2H-pyran-3(4H)-one in the synthesis of biologically active compounds.

Synthesis of Halo Compounds and Allenic Alcohols

It is used in the synthesis of halo compounds and allenic alcohols . These functional groups are key intermediates in organic synthesis and are often used in the preparation of agrochemicals, pharmaceuticals, and other specialty chemicals.

Solubility and Compatibility

Dihydro-2H-pyran-3(4H)-one: is miscible with water and chloroform, which expands its utility in various chemical reactions . Its compatibility with different solvents makes it an excellent choice for use in diverse reaction conditions.

Wirkmechanismus

Target of Action

Dihydro-2H-pyran-3(4H)-one is a chemical compound with a molecular weight of 84.1164

Mode of Action

For instance, it can undergo a titanocene-catalyzed reductive domino reaction .

Biochemical Pathways

It’s known to be involved in the synthesis of substituted pyrans and furans .

Result of Action

It’s known that it can be used to prepare diverse 6-fluoro-3,4-dihydro-2h-pyrans .

Action Environment

It’s known that certain reactions involving this compound can be catalyzed under solvent-free conditions at ambient temperature and atmosphere .

Safety and Hazards

Eigenschaften

IUPAC Name |

oxan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUUZIAJVSGYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178015 | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro-2H-pyran-3(4H)-one | |

CAS RN |

23462-75-1 | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-2H-pyran-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a practical and efficient method for synthesizing Dihydro-2H-pyran-3(4H)-one?

A: A practical synthetic procedure utilizes readily available α-ketoglutaric acid as a starting material. This method allows for the preparation of Dihydro-2H-pyran-3(4H)-one in four steps, achieving a 31% overall yield. []

Q2: Can you elaborate on the significance of Dihydro-2H-pyran-3(4H)-one as a building block in organic synthesis?

A: Dihydro-2H-pyran-3(4H)-one serves as a valuable synthon for creating pyran-annulated heterocyclic compounds. These compounds are of significant interest due to their diverse biological activities and potential pharmaceutical applications. []

Q3: Are there any natural products containing the Dihydro-2H-pyran-3(4H)-one structural motif? If so, can you provide an example and describe how its absolute configuration was determined?

A: Yes, oxocyclonerolidol, a natural product found in the essential oil of Bubonium graveolens, contains the Dihydro-2H-pyran-3(4H)-one structural motif. Specifically, the (2R,6R)-(+)-6-ethenyl-2,6-dimethyl-2-(4-methylpent-3-en-1-yl)dihydro-2H-pyran-3(4H)-one enantiomer is found in this plant. Its absolute configuration was determined by comparing experimental and calculated vibrational circular dichroism (VCD) spectra. []

Q4: Beyond essential oils, have any novel compounds incorporating Dihydro-2H-pyran-3(4H)-one been synthesized and characterized?

A: Yes, a novel compound incorporating the Dihydro-2H-pyran-3(4H)-one moiety has been synthesized from a mixture of turmeric, ginger, and fenugreek seeds. This complex molecule, named 2-(5-(3,5-dihydroxy-6-(4-hydroxy-2-(methylperoxyamino)tetrahydro-2H-pyran-3-yloxy)4-phenyltetrahydro-2H-pyran-2-yloxy)-2-(methylperoxyamino)-6-(2,4,5-trihydroxy-6(hydroxymethyl)tetrahydro-2H-pyran-3-yloxy)tetrahydro-2H-pyran-3-yloxy)-5-hydroxy6-methyl-4-(methylperoxyamino)dihydro-2H-pyran-3(4H)-one, has been characterized using various spectroscopic techniques, and its molecular structure optimized by MM2 calculations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.